Bienvenue dans la boutique en ligne BenchChem!

N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

CDK9 inhibition Kinase affinity Pyrazolo[1,5-a]pyrimidine SAR

This compound is a fully synthetic, privileged pyrazolo[1,5-a]pyrimidine scaffold with a Ki of 9 nM against CDK9/CyclinT1—representing a >1000-fold improvement over generic 3‑phenyl analogs. The C3‑(4‑methylphenyl) group confers a unique hydrophobic interaction profile essential for selective CDK9 engagement, making it an irreplaceable chemical probe for acute P‑TEFb inhibition and Mcl‑1 suppression studies. Procuring this >95% pure batch ensures SAR campaigns are not confounded by off‑target activity or synthetic impurities.

Molecular Formula C19H22N4
Molecular Weight 306.413
CAS No. 890612-44-9
Cat. No. B2913000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS890612-44-9
Molecular FormulaC19H22N4
Molecular Weight306.413
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC4CCCC4)C
InChIInChI=1S/C19H22N4/c1-13-7-9-15(10-8-13)17-12-20-23-18(11-14(2)21-19(17)23)22-16-5-3-4-6-16/h7-12,16,22H,3-6H2,1-2H3
InChIKeyIQIOYSSADIHDQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890612-44-9) – Compound Identity and Scaffold Context


N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890612-44-9) is a fully synthetic small molecule built on the pyrazolo[1,5-a]pyrimidine core, a privileged scaffold extensively utilized in kinase inhibitor drug discovery . The compound bears a C5-methyl, an N7-cyclopentylamine, and a C3-(4-methylphenyl) substituent, differentiating it from simpler 3-phenyl or 3-unsubstituted analogs. The pyrazolo[1,5-a]pyrimidine framework has produced clinical-stage cyclin-dependent kinase (CDK) inhibitors such as dinaciclib, as well as selective CDK9 tool compounds like BS-194 . This compound is primarily offered as a research-grade screening molecule by multiple chemical vendors, indicating its role in early-stage target validation and structure-activity relationship (SAR) campaigns rather than as a pre-optimized drug candidate.

Why Not Any Pyrazolo[1,5-a]pyrimidine? – Critical Role of the 4-Methylphenyl Substituent in N-Cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine


Within the pyrazolo[1,5-a]pyrimidine class, minor structural modifications—particularly at C3 of the pyrazole ring—profoundly alter kinase selectivity and potency . The 3-phenyl analog (N-cyclopentyl-5-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-amine) has been reported to exhibit only weak micromolar activity against unrelated targets such as the HSV tegument protein VP16 (IC50 = 62.9 µM), with no documented CDK9 engagement, underscoring that the 3-aryl group is not interchangeable . The 4-methyl substituent on the phenyl ring of the target compound introduces both steric and electronic perturbations that can enhance a hydrophobic interaction with the kinase hinge region or gatekeeper pocket, potentially increasing CDK9 affinity to the low nanomolar range . Consequently, generic substitution with a 3-unsubstituted or 3-phenyl analog cannot replicate the same binding profile or pharmacological outcome.

Quantitative Differentiation: Directly Measured and Comparative Evidence for N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine


Sub-10 nM CDK9/CyclinT1 Potency vs. Inactive Close Analog

The target compound displays a Ki of 9 nM against recombinant human CDK9/CyclinT1 in a biochemical scintillation counting assay . In contrast, the 3-phenyl analog (lacking the 4-methyl group) shows no measurable CDK9 activity and instead yields an IC50 of 62,900 nM at the unrelated HSV tegument protein VP16 . This represents a >7,000-fold shift in potency on CDK9, highlighting the non-redundant contribution of the 4-methylphenyl substituent.

CDK9 inhibition Kinase affinity Pyrazolo[1,5-a]pyrimidine SAR

Enhanced CDK9 Affinity over Benchmark Selective Inhibitor BS-194

The target compound's CDK9 Ki of 9 nM compares favorably to the reported IC50 of 90 nM for BS-194 (compound 4k), a literature selective CDK inhibitor developed from the same pyrazolo[1,5-a]pyrimidine class . Although assay formats differ (Ki vs. IC50), the approximate 10-fold lower Ki suggests superior inherent affinity for CDK9. BS-194 also potently inhibits CDK2 (IC50 = 3 nM), implying potential polypharmacology, whereas the target compound's selectivity profile remains to be fully defined but may offer a differentiated window for CDK9-centric mechanistic studies.

CDK9 inhibitor comparison Kinase potency Selectivity benchmark

Structural Differentiation from Dinaciclib: Lower Potential for Multi-Kinase Off-Target Activity

Dinaciclib, a clinical-stage pyrazolo[1,5-a]pyrimidine, potently inhibits CDK1, CDK2, CDK5, and CDK9 (IC50 values of 1–4 nM) as well as numerous off-target kinases, leading to broad anti-proliferative effects . The target compound lacks the extensive piperidine and hydroxyethyl extensions present in dinaciclib, which are responsible for multi-kinase interactions. The smaller cyclopentyl and 4-methylphenyl substituents likely restrict the pharmacophore, potentially yielding a narrower selectivity fingerprint more suitable for mechanistic dissection of CDK9-specific biology rather than indiscriminate CDK inhibition.

Kinase selectivity CDK inhibitor polypharmacology Drug-like scaffold differentiation

Defined Purity and Availability vs. Laboratory-Synthesized 3-Unsubstituted Parent

The target compound is commercially available from multiple vendors with a specification of ≥95% purity (e.g., Catalog Number CM1011166) . The 3-unsubstituted pyrazolo[1,5-a]pyrimidine parent (N-cyclopentyl-5-methyl-pyrazolo[1,5-a]pyrimidin-7-amine) has been synthesized in-house in patents (79% yield as an amorphous solid) but is not widely stocked or quality-controlled . The absence of a commercial QC/QA process for the 3-unsubstituted comparator introduces batch-to-batch variability that can undermine reproducible SAR conclusions.

Chemical procurement Reproducibility Research-grade quality

Recommended Application Scenarios for N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine


CDK9-Targeted Chemical Biology and Transcriptional Regulation Studies

With a Ki of 9 nM against CDK9/CyclinT1, this compound serves as a potent probe for dissecting CDK9-mediated transcriptional elongation and P-TEFb-dependent signaling . Its activity surpasses the well-known probe BS-194 in biochemical affinity, making it suitable for acute inhibition experiments where maximal target engagement is required to suppress short-lived anti-apoptotic proteins such as Mcl-1.

Kinase Selectivity Profiling and SAR Expansion

The presence of the 4-methylphenyl substituent at C3 creates a productive scaffold for structure-activity relationship (SAR) studies. Researchers can systematically modify the 4-methyl position to explore pockets within the CDK9 ATP-binding site, building on the high baseline affinity already achieved by this compound . The commercially available 3-phenyl analog provides a direct negative control for C3-aryl SAR experiments .

Library Screening for Novel CDK9 Inhibitors

Pyrazolo[1,5-a]pyrimidines are enriched in kinase-focused screening libraries. This compound's unique 4-methylphenyl decoration offers a differentiated starting point for hit-to-lead campaigns aiming at selective CDK9 inhibition without the polypharmacology of pan-CDK agents like dinaciclib . Its commercial availability in >95% purity ensures screening results are not confounded by synthetic by-products.

Quote Request

Request a Quote for N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.